6-chloro-N,N-dimethylpyridazin-3-amine
Overview
Description
6-chloro-N,N-dimethylpyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family. It is characterized by the presence of a chlorine atom at the 6th position and two methyl groups attached to the nitrogen atom at the 3rd position of the pyridazine ring. This compound has a molecular formula of C6H8ClN3 and a molecular weight of 157.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-dimethylpyridazin-3-amine typically involves the chlorination of pyridazine derivatives followed by N,N-dimethylation. One common method includes the reaction of 6-chloropyridazine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed
Major Products Formed
Substitution Reactions: Products include various substituted pyridazines depending on the nucleophile used.
Oxidation Reactions: N-oxides of this compound.
Reduction Reactions: Dihydropyridazine derivatives
Scientific Research Applications
6-chloro-N,N-dimethylpyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-chloro-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and dimethylamine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-chloro-N,N-dimethylpyridin-3-amine: Similar structure but with a pyridine ring instead of pyridazine.
6-chloro-4,5-dimethylpyridazin-3-amine: Contains additional methyl groups on the pyridazine ring
Uniqueness
6-chloro-N,N-dimethylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and dimethylamine groups allows for versatile chemical modifications and interactions with various biological targets .
Properties
IUPAC Name |
6-chloro-N,N-dimethylpyridazin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-4-3-5(7)8-9-6/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSLTSHWUCNYLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878910 | |
Record name | 3-CL-6-PYRIDAZINAMINE,N,N-DIME | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7145-60-0 | |
Record name | 7145-60-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-CL-6-PYRIDAZINAMINE,N,N-DIME | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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